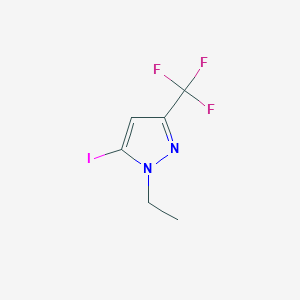

1-Ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

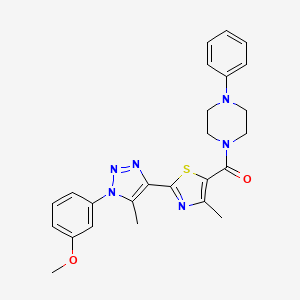

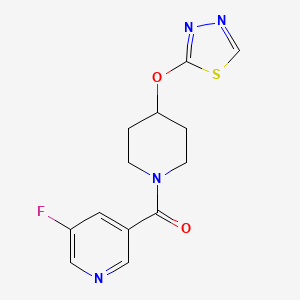

“1-Ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazole” is a chemical compound with the molecular formula C6H6F3IN2. It has a molecular weight of 290.03 . This compound is in liquid form at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6F3IN2/c1-2-12-5(10)3-4(11-12)6(7,8)9/h3H,2H2,1H3 . This code represents the compound’s molecular structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . For more detailed physical and chemical properties, you may need to refer to material safety data sheets (MSDS) or other specialized resources.Aplicaciones Científicas De Investigación

Anti-inflammatory and Antibacterial Agents

Trifluoromethylpyrazoles, which include derivatives of 1-ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazole, have been extensively studied for their potential as anti-inflammatory and antibacterial agents. Their structure, particularly when the trifluoromethyl group is positioned on the 3- or 5-position of the pyrazole nucleus, significantly influences their activity profile. This class of compounds is being explored for developing novel agents with enhanced efficacy and minimal side effects, indicating a promising area of research within medicinal chemistry (Kaur, Kumar, & Gupta, 2015).

Privileged Scaffold in Synthesis of Heterocycles

The chemistry of pyrazole derivatives, including 1-ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazole, serves as a privileged scaffold in the synthesis of a wide array of heterocyclic compounds. Their reactivity makes them valuable building blocks for the construction of complex molecular structures like pyrazolo-imidazoles, -thiazoles, and various spiropyrans. This utility underscores the significance of pyrazole derivatives in heterocyclic chemistry, offering a pathway to innovate transformations and develop versatile dyes from a broad range of precursors (Gomaa & Ali, 2020).

Anticancer Properties

Research into pyrazoline derivatives, which encompasses compounds like 1-ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazole, has shown that these molecules can exhibit significant anticancer activities. The development of new synthetic methods for pyrazoline derivatives has been driven by their potential biological effects, indicating that these compounds are an active area of study within pharmaceutical chemistry for their promising use against cancer (Ray et al., 2022).

Synthetic and Medicinal Perspective

The synthesis and bioevaluation of novel pyrazole derivatives highlight their importance in agrochemical and pharmaceutical activities. New synthetic strategies and biological activities associated with pyrazole derivatives emphasize their potential in creating compounds with antimicrobial, antifungal, antiviral, and antioxidant properties. This review suggests a growing interest in utilizing these derivatives for developing new therapeutic agents (Sheetal et al., 2018).

Safety and Hazards

Propiedades

IUPAC Name |

1-ethyl-5-iodo-3-(trifluoromethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3IN2/c1-2-12-5(10)3-4(11-12)6(7,8)9/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFUPMSUBMIWTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(F)(F)F)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one](/img/structure/B2554691.png)

![2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-N-(3-hydroxypropyl)-4,5-dimethoxybenzenesulfonamide](/img/structure/B2554693.png)

![4-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B2554697.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2554705.png)

![2-[(2-Methoxyphenyl)amino]-2-oxoethyl 2-phenylbutanoate](/img/structure/B2554708.png)